molecular formula C29H56O2 B12558083 Nonacos-20-enoic acid CAS No. 148749-43-3

Nonacos-20-enoic acid

Katalognummer: B12558083
CAS-Nummer: 148749-43-3
Molekulargewicht: 436.8 g/mol
InChI-Schlüssel: QNBWRUDREZEBQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nonacos-20-enoic acid can be achieved through several methods. One common approach involves the elongation of shorter-chain fatty acids using specific catalysts and reaction conditions. For instance, the Wittig reaction can be employed to introduce the double bond at the desired position in the carbon chain. This reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired unsaturated fatty acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Nonacos-20-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated products.

    Reduction: Hydrogenation of the double bond results in the formation of nonacosanoic acid, a saturated fatty acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Epoxides and hydroxylated fatty acids.

    Reduction: Nonacosanoic acid.

    Substitution: Esters and amides of this compound.

Wissenschaftliche Forschungsanwendungen

Nonacos-20-enoic acid has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study the behavior of long-chain unsaturated fatty acids in different chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its long carbon chain and unsaturation.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of nonacos-20-enoic acid involves its interaction with cell membranes and enzymes. The long carbon chain and unsaturation allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Nonacos-20-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:

    Oleic acid (C181): A shorter-chain unsaturated fatty acid with a double bond at the 9th carbon position.

    Eicosenoic acid (C201): Similar in structure but with a shorter carbon chain.

    Docosenoic acid (C221): Another long-chain unsaturated fatty acid with a double bond at the 13th carbon position.

Uniqueness

This compound is unique due to its longer carbon chain and the specific position of the double bond, which imparts distinct chemical and physical properties. Its rarity in natural sources and specialized applications further highlight its uniqueness compared to other fatty acids.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.

Eigenschaften

CAS-Nummer

148749-43-3

Molekularformel

C29H56O2

Molekulargewicht

436.8 g/mol

IUPAC-Name

nonacos-20-enoic acid

InChI

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h9-10H,2-8,11-28H2,1H3,(H,30,31)

InChI-Schlüssel

QNBWRUDREZEBQP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.